molecular formula C15H18N2 B14692225 1-N,1-N'-diphenylpropane-1,1-diamine CAS No. 33963-10-9

1-N,1-N'-diphenylpropane-1,1-diamine

Cat. No.: B14692225
CAS No.: 33963-10-9
M. Wt: 226.32 g/mol
InChI Key: MNAOHADFSKNJBS-UHFFFAOYSA-N
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Description

1-N,1-N’-Diphenylpropane-1,1-diamine is an organic compound with the molecular formula C15H18N2. It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N,1-N’-Diphenylpropane-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of chalcone with hydrazine hydrate, followed by N-N cleavage . This method is often used to prepare highly substituted derivatives of the compound.

Industrial Production Methods: In industrial settings, the production of 1-N,1-N’-diphenylpropane-1,1-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N’-Diphenylpropane-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives with different degrees of hydrogenation.

Comparison with Similar Compounds

Properties

CAS No.

33963-10-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-N,1-N'-diphenylpropane-1,1-diamine

InChI

InChI=1S/C15H18N2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3

InChI Key

MNAOHADFSKNJBS-UHFFFAOYSA-N

Canonical SMILES

CCC(NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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